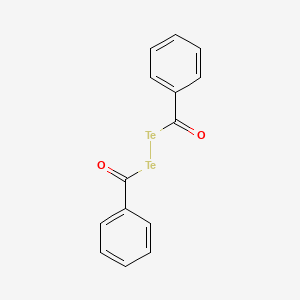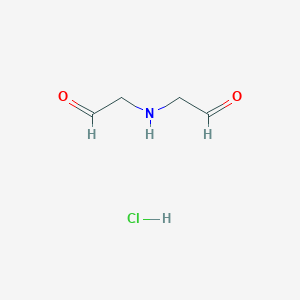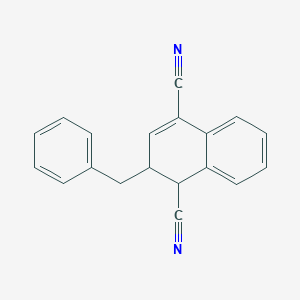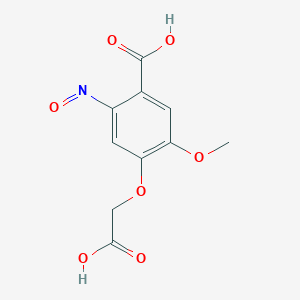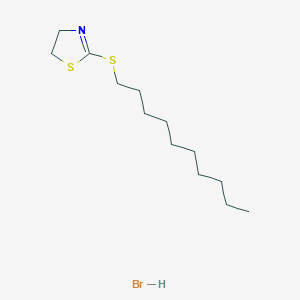
2-Decylsulfanyl-4,5-dihydro-1,3-thiazole;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Decylsulfanyl-4,5-dihydro-1,3-thiazole;hydrobromide is a chemical compound with the molecular formula C13H25NS·HBr. This compound belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decylsulfanyl-4,5-dihydro-1,3-thiazole;hydrobromide typically involves the reaction of decylthiol with 2-bromo-4,5-dihydro-1,3-thiazole under basic conditions. The reaction is carried out in an organic solvent such as chloroform or dichloromethane, with a base like triethylamine to facilitate the nucleophilic substitution reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized using advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反応の分析
Types of Reactions
2-Decylsulfanyl-4,5-dihydro-1,3-thiazole;hydrobromide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiazole derivatives. These products can have different properties and applications depending on the functional groups introduced .
科学的研究の応用
2-Decylsulfanyl-4,5-dihydro-1,3-thiazole;hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties. It has shown potential as a lead compound for the development of new drugs.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective effects. It may also have applications in the treatment of metabolic disorders and cardiovascular diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
作用機序
The mechanism of action of 2-Decylsulfanyl-4,5-dihydro-1,3-thiazole;hydrobromide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in critical biological processes, such as DNA replication, protein synthesis, and cell signaling. It may also modulate the activity of ion channels and receptors, leading to changes in cellular function and signaling pathways .
類似化合物との比較
Similar Compounds
2-Decyl-4,5-dihydro-1,3-thiazole: Similar structure but lacks the hydrobromide component.
2-(Allylsulfanyl)-4,5-dihydro-1,3-thiazole: Contains an allyl group instead of a decyl group.
2-Decyl-4,5-dihydro-1,3-thiazole;hydrochloride: Similar structure but with a hydrochloride component instead of hydrobromide.
Uniqueness
2-Decylsulfanyl-4,5-dihydro-1,3-thiazole;hydrobromide is unique due to its specific combination of a decyl group and a hydrobromide component. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
特性
CAS番号 |
123795-33-5 |
|---|---|
分子式 |
C13H26BrNS2 |
分子量 |
340.4 g/mol |
IUPAC名 |
2-decylsulfanyl-4,5-dihydro-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C13H25NS2.BrH/c1-2-3-4-5-6-7-8-9-11-15-13-14-10-12-16-13;/h2-12H2,1H3;1H |
InChIキー |
BEJVGOBUFYQSIN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCSC1=NCCS1.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene)](/img/structure/B14306192.png)

![2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione](/img/structure/B14306200.png)

![4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol](/img/structure/B14306211.png)
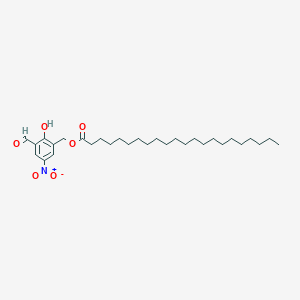
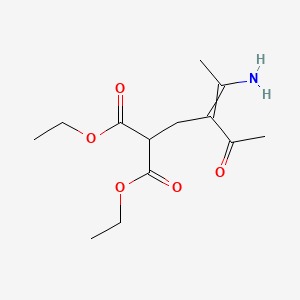


![Spiro[cyclohexane-3,9'-fluorene]-1-one](/img/structure/B14306258.png)
